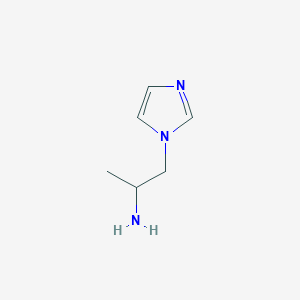
1-(1H-咪唑-1-基)丙-2-胺
描述
1-(1H-imidazol-1-yl)propan-2-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-imidazol-1-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-imidazol-1-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药合成
1-(1H-咪唑-1-基)丙-2-胺: 是一种在合成各种药物中起关键作用的中间体。 其咪唑环是许多生物活性化合物的重要组成部分,包括抗真菌剂、抗组胺药和质子泵抑制剂 . 例如,它用于合成针对结核分枝杆菌的抗结核药物 .
农业化学品
在农业中,这种化合物用作合成抗菌剂的前体,用于保护作物免受细菌和真菌感染。 它在合成具有良好抗菌潜力的化合物方面特别有效,这些化合物可作为作物处理中的保护剂 .
工业应用
在工业上,1-(1H-咪唑-1-基)丙-2-胺用于生产特种聚合物和化学品。 例如,它参与pH敏感性聚合物的合成,这些聚合物在涂层到药物递送系统等领域都有应用 .
环境科学
在环境科学中,这种化合物的衍生物正在研究其在生物修复过程中的潜力。 它们可用于开发减轻污染物影响或增强有害物质降解的试剂 .
材料科学
该化合物的衍生物在材料科学中也很重要,特别是在开发具有特定性质(例如提高耐久性或增强导电性)的新型材料方面。 它用于合成可以对环境变化做出反应的材料,例如pH敏感性材料 .
生物化学研究
在生物化学中,1-(1H-咪唑-1-基)丙-2-胺对研究酶的相互作用和机制很有价值。 它用于酶抑制研究,以了解生化途径并设计用于治疗目的的抑制剂 .
作用机制
Target of Action
1-(1H-imidazol-1-yl)propan-2-amine is a compound that contains an imidazole ring . Imidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interaction of 1-(1H-imidazol-1-yl)propan-2-amine with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific biological activity it exhibits.
生化分析
Biochemical Properties
1-(1H-imidazol-1-yl)propan-2-amine plays a significant role in biochemical reactions due to its imidazole ring, which can participate in hydrogen bonding and coordination with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for metal ions in metalloenzymes, influencing their catalytic activity. Additionally, 1-(1H-imidazol-1-yl)propan-2-amine can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .
Cellular Effects
1-(1H-imidazol-1-yl)propan-2-amine has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound may also affect gene expression by binding to transcription factors or modifying histones. Furthermore, 1-(1H-imidazol-1-yl)propan-2-amine can impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of 1-(1H-imidazol-1-yl)propan-2-amine involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate binding. Alternatively, 1-(1H-imidazol-1-yl)propan-2-amine can activate enzymes by stabilizing their active conformation. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-imidazol-1-yl)propan-2-amine can change over time. This compound’s stability and degradation are important factors to consider. It may degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that 1-(1H-imidazol-1-yl)propan-2-amine can have sustained effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(1H-imidazol-1-yl)propan-2-amine vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, 1-(1H-imidazol-1-yl)propan-2-amine can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
1-(1H-imidazol-1-yl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. This compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways. Additionally, 1-(1H-imidazol-1-yl)propan-2-amine can influence metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-(1H-imidazol-1-yl)propan-2-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, 1-(1H-imidazol-1-yl)propan-2-amine may accumulate in the nucleus, where it can influence gene expression .
Subcellular Localization
The subcellular localization of 1-(1H-imidazol-1-yl)propan-2-amine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, 1-(1H-imidazol-1-yl)propan-2-amine may be targeted to the endoplasmic reticulum, influencing protein folding and secretion .
属性
IUPAC Name |
1-imidazol-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6(7)4-9-3-2-8-5-9/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZNFOZJHOROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397369 | |
| Record name | 1-(1H-imidazol-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924714-15-8 | |
| Record name | 1-(1H-imidazol-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-(Indolin-1-yl)-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B1599082.png)
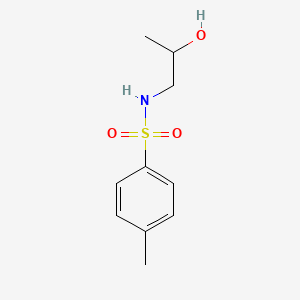
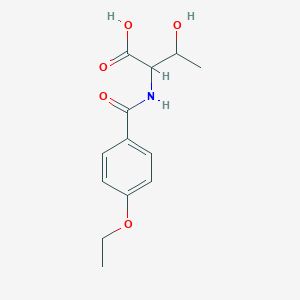


![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)
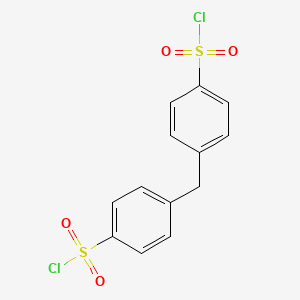
![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)

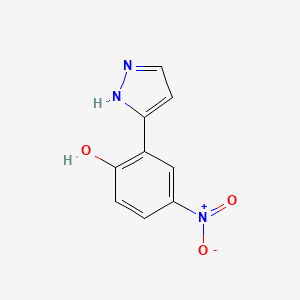
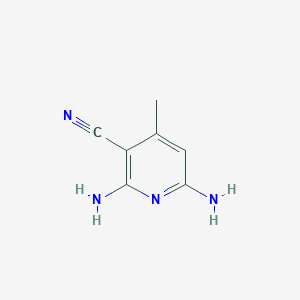
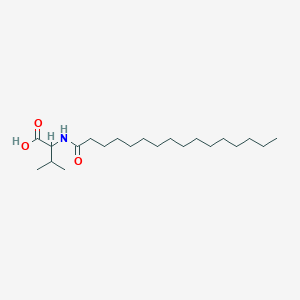

![1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1599104.png)
